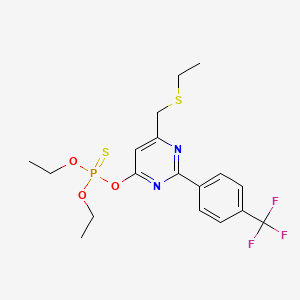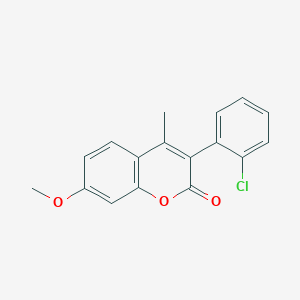
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
Descripción general
Descripción
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, also known as Clomeleon, is a fluorescent protein that is used as a calcium indicator in scientific research. It was first developed in 2002 by Roger Tsien and his team at the University of California, San Diego. Clomeleon is widely used in neuroscience research to study calcium signaling in cells and tissues.
Mecanismo De Acción
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one works by binding to calcium ions and changing its fluorescence properties. When calcium ions bind to this compound, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using fluorescence microscopy, allowing researchers to visualize and study calcium signaling in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent protein that is used as a tool in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is its high sensitivity and specificity for calcium ions. It allows researchers to study calcium signaling in real-time with high spatial and temporal resolution. Another advantage is its compatibility with a wide range of experimental techniques, including fluorescence microscopy, electrophysiology, and calcium imaging.
One limitation of this compound is its relatively low brightness compared to other fluorescent proteins. This can make it difficult to detect in low expression levels or in deep tissues. Another limitation is its relatively large size, which can affect its diffusion and localization in cells.
Direcciones Futuras
There are several future directions for 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one research. One direction is the development of new variants with improved brightness and sensitivity. Another direction is the development of new calcium indicators that can detect other aspects of calcium signaling, such as pH and redox potential. This compound can also be used in combination with other techniques, such as optogenetics and gene editing, to study calcium signaling in more complex systems. Finally, this compound can be used to study calcium signaling in disease models, such as Alzheimer's disease and Parkinson's disease, to gain insights into the underlying mechanisms of these diseases.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is used as a calcium indicator in scientific research. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. This compound is used to study calcium signaling in cells and tissues, including neurons, cardiac cells, and pancreatic cells.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-12-8-7-11(20-2)9-15(12)21-17(19)16(10)13-5-3-4-6-14(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWWVYKFDBTZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





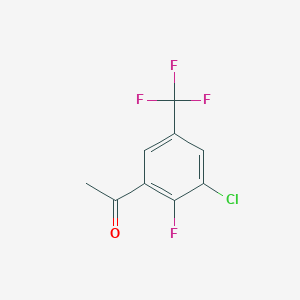
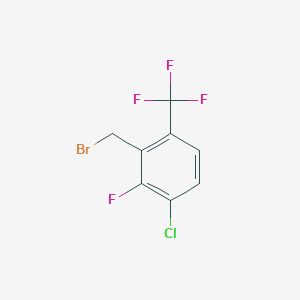
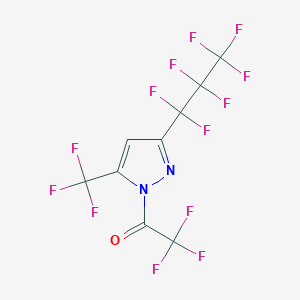
![2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041164.png)
![2-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B3041166.png)
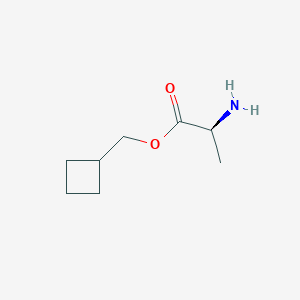
![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)

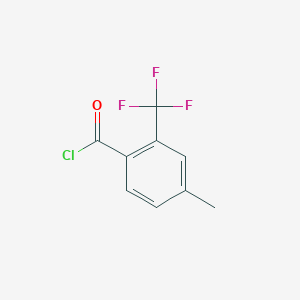

![O,O-diethyl O-{6-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041177.png)
